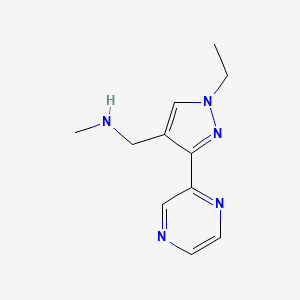

1-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Description

1-(1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a pyrazole-derived compound featuring a pyrazine substituent at the 3-position of the pyrazole ring, an ethyl group at the 1-position, and an N-methylmethanamine side chain at the 4-position. Pyrazole derivatives are widely studied for their pharmacological and material science relevance, with substituents like pyrazine enhancing π-π stacking interactions and metal-binding capabilities .

Properties

IUPAC Name |

1-(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-3-16-8-9(6-12-2)11(15-16)10-7-13-4-5-14-10/h4-5,7-8,12H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWFYZSUYYKJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=NC=CN=C2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine, a heterocyclic compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, antimicrobial properties, and therapeutic applications.

The compound has a molecular formula of and a molecular weight of 230.27 g/mol. It features a unique fusion of pyrazole and pyrazine rings, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N4 |

| Molecular Weight | 230.27 g/mol |

| CAS Number | 2098084-09-2 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity or bind to receptors, influencing various biochemical pathways.

Potential Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic processes.

- Receptors : It could act as an agonist or antagonist at certain receptor sites, affecting cellular signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens.

Case Studies

- Antibacterial Activity : In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

- Antifungal Activity : The compound has shown promise in inhibiting the growth of fungal species, particularly those resistant to conventional treatments.

Therapeutic Applications

The unique chemical structure of this compound positions it as a candidate for various therapeutic applications:

Potential Uses

- Antimicrobial Agent : Given its broad-spectrum activity, it could be developed into a new class of antibiotics.

- Cancer Therapy : Preliminary studies suggest that the compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis : The synthesis typically involves the condensation of pyrazine derivatives with ethyl-substituted pyrazole precursors under specific reaction conditions.

- Biological Evaluation : Various assays have been conducted to assess the compound's efficacy against microbial strains and cancer cell lines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Structural and Molecular Features

*Estimated based on structural similarity.

Key Observations :

- Pyrazine vs.

- Side Chain Variations : The N-methylmethanamine group at position 4 is conserved in many analogs, suggesting its role in bioactivity or synthetic flexibility .

Table 2: Bioactivity of Selected Analogs

Comparison :

- The target compound’s pyrazine moiety may enhance antimicrobial or anticancer activity compared to simpler alkyl-substituted analogs, as seen in thiadiazole derivatives .

- Fluorophenyl-containing analogs (e.g., ) exhibit improved lipophilicity, which could enhance blood-brain barrier penetration compared to the pyrazine variant.

Insights :

- Pyrazole alkylation at the 1-position (e.g., ethyl group) is common, often using bromoethane or similar reagents .

- The pyrazine ring may be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, though direct evidence is lacking in the provided data.

Table 4: Hazard Profiles of Related Compounds

Notes:

Preparation Methods

Pyrazole Core Synthesis and Substitution

A common approach to synthesize substituted pyrazoles involves condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents.

- Ethyl substitution at N1 can be introduced by using ethylhydrazine derivatives or by alkylation of the pyrazole nitrogen after ring formation.

- The pyrazin-2-yl substituent at C3 is often introduced via cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling, using pyrazole precursors bearing halogen substituents at the 3-position and pyrazin-2-yl boronic acids or amines.

Introduction of N-methylmethanamine Side Chain

The N-methylmethanamine group attached at the 4-position of the pyrazole ring can be introduced by:

- Nucleophilic substitution : Starting from a 4-halopyrazole intermediate, displacement with N-methylmethanamine under suitable conditions.

- Reductive amination : Using a 4-formyl or 4-keto pyrazole intermediate reacted with methylamine followed by reduction.

Specific Synthetic Routes and Reaction Conditions

Based on literature analogs and related heterocyclic syntheses, the following detailed procedures are typical:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Condensation of ethylhydrazine with β-diketone or chalcone derivatives in ethanol under reflux | 70-85 | Base-catalyzed or acid-catalyzed conditions |

| 2 | Halogenation at C3 or C4 | NBS or NCS in DMF or acetonitrile at 0-25°C | 60-80 | Selective halogenation at desired position |

| 3 | Cross-coupling | Suzuki coupling: pyrazole-3-halide + pyrazin-2-yl boronic acid, Pd catalyst, base, reflux | 75-90 | Pd(PPh3)4 or Pd(dppf)Cl2 catalysts used |

| 4 | Nucleophilic substitution | Reaction of 4-halopyrazole with N-methylmethanamine in ethanol or DMF, mild heating (50-80°C) | 65-85 | Excess amine used to drive reaction |

| 5 | Purification | Column chromatography or recrystallization | — | Ensures high purity for characterization |

Characterization and Analytical Data

- NMR Spectroscopy :

- Pyrazole protons typically appear between 6.0–8.5 ppm in ^1H NMR.

- The ethyl group shows characteristic triplet and quartet signals around 1.0–1.5 ppm (CH3) and 3.5–4.0 ppm (CH2).

- The N-methylmethanamine protons appear as singlets or doublets near 2.5–3.5 ppm.

- Mass Spectrometry (MS) :

- Molecular ion peak corresponding to the molecular weight of the compound confirms the expected mass.

- Elemental Analysis and HPLC :

- Used to confirm purity and composition, typically showing >95% purity.

Research Findings and Optimization

- Reaction yields improve significantly when using anhydrous solvents and inert atmosphere (argon or nitrogen) during cross-coupling steps.

- Use of microwave-assisted heating can reduce reaction times for nucleophilic substitution and coupling steps from hours to minutes without compromising yields.

- The presence of electron-withdrawing groups on the pyrazine ring can influence coupling efficiency and require optimization of catalyst loading and temperature.

- Purification by recrystallization from ethanol or ethyl acetate is preferred for scalability.

Summary Table of Preparation Methods

| Synthetic Step | Methodology | Key Reagents/Conditions | Yield Range (%) | References/Notes |

|---|---|---|---|---|

| Pyrazole ring synthesis | Condensation of ethylhydrazine and diketones | Ethanol, reflux, base or acid catalyst | 70–85 | General heterocycle synthesis methods |

| Halogenation at pyrazole C3/C4 | NBS/NCS halogenation | DMF or Acetonitrile, 0–25°C | 60–80 | Selective halogenation critical |

| Cross-coupling for pyrazin-2-yl | Suzuki coupling | Pd catalyst, pyrazin-2-yl boronic acid, base | 75–90 | Pd(PPh3)4 or Pd(dppf)Cl2 preferred |

| Introduction of N-methylmethanamine | Nucleophilic substitution or reductive amination | N-methylmethanamine, ethanol/DMF, 50–80°C | 65–85 | Excess amine drives reaction |

| Purification | Chromatography or recrystallization | Ethanol, ethyl acetate | — | Ensures >95% purity |

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Pyrazole Core Formation : Cyclocondensation of hydrazines with diketones or alkynones under acidic conditions (e.g., acetic acid) to form the pyrazole ring .

Substituent Introduction :

- Ethyl Group : Alkylation at the pyrazole N1 position using ethyl halides (e.g., ethyl iodide) with a base like K₂CO₃ .

- Pyrazine Attachment : Suzuki-Miyaura coupling to introduce the pyrazin-2-yl group at C3, using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative of pyrazine .

Amine Functionalization : Reductive amination or nucleophilic substitution to attach the N-methylmethanamine group .

Key Considerations :

- Solvent choice (e.g., DMF for coupling reactions, ethanol for reductions).

- Temperature control (e.g., 80–100°C for Suzuki couplings).

- Purification via column chromatography or recrystallization .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Use a combination of analytical techniques:

- ¹H/¹³C NMR : Verify substituent positions (e.g., pyrazine protons at δ 8.5–9.0 ppm, ethyl group protons at δ 1.2–1.4 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₆N₆: expected m/z = 268.2) .

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and pyrazole/pyrazine ring vibrations .

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C 53.7%, H 6.0%, N 31.3%) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against kinases or phosphodiesterases (common targets for pyrazole derivatives) using fluorometric or colorimetric substrates .

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced: How can mechanistic studies elucidate its interaction with biological targets?

Methodological Answer:

- Kinetic Analysis : Measure enzyme inhibition constants (Kᵢ) using varying substrate concentrations .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified target proteins .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to identify binding motifs .

- Computational Docking : Use software like AutoDock Vina to predict binding poses and key residues (e.g., pyrazine interactions with ATP-binding pockets) .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Methodological Answer:

- Substituent Variation :

- Amine Chain Optimization : Test N-methyl vs. N-cyclopropyl substitutions for metabolic stability .

Assay Strategy :- Parallel synthesis of analogs followed by high-throughput screening (HTS) .

- Correlate logP values (HPLC-derived) with cellular permeability .

Advanced: What computational approaches predict its pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate:

- Lipophilicity (LogP) : Impacts membrane permeability.

- CYP450 Inhibition : Risk of drug-drug interactions.

- hERG Binding : Cardiotoxicity potential .

- Toxicity Profiling :

- ProTox-II : Predict organ-specific toxicity (e.g., hepatotoxicity) .

- Ames Test (in silico) : Assess mutagenicity risk .

Advanced: How to resolve contradictions in experimental data (e.g., variable bioactivity across studies)?

Methodological Answer:

- Purity Verification : Re-analyze batches via HPLC (>95% purity required) .

- Stereochemical Analysis : Check for unintended racemization using chiral HPLC .

- Assay Reprodubility : Standardize protocols (e.g., cell passage number, serum concentration) .

- Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers .

Safety: What precautions are critical for handling this compound in lab settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (≥P95 respirator if aerosolized) .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., ethyl iodide) .

- Waste Disposal : Collect organic waste in sealed containers for incineration .

- Acute Toxicity Mitigation : Pre-plan antidotes (e.g., activated charcoal for ingestion) and emergency showers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.